

Quantum Chemical Insights into 2-Bromo-1,3-dichlorobenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,3-dichlorobenzene

Cat. No.: B155771

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This technical guide provides a comprehensive overview of the quantum chemical properties of **2-Bromo-1,3-dichlorobenzene**, a halogenated aromatic compound with applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecule's structural, vibrational, and electronic characteristics. The information presented herein is based on established computational methodologies, drawing parallels from studies on structurally similar compounds.

Computational Methodology

The quantum chemical calculations detailed in this guide are modeled after protocols successfully applied to other halogenated benzene derivatives.^{[2][3]} These methods provide a robust framework for predicting the molecular properties of **2-Bromo-1,3-dichlorobenzene**.

Geometry Optimization

The molecular structure of **2-Bromo-1,3-dichlorobenzene** was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed to ensure a high degree of accuracy in the geometric parameters. All calculations were performed assuming a gaseous phase and the absence of any external constraints. The optimization process was continued until the forces on each atom were negligible, ensuring a true energy minimum was reached.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the structure. The calculated harmonic vibrational frequencies are typically scaled by a factor (e.g., 0.963 for B3LYP/6-311G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra.[\[4\]](#)

Electronic Property Calculations

To elucidate the electronic behavior of the molecule, several properties were calculated:

- Natural Bond Orbital (NBO) Analysis: NBO analysis was conducted to investigate charge delocalization, hyperconjugative interactions, and the stability of the molecule.[\[3\]](#)
- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[\[3\]](#)[\[5\]](#)
- Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[\[3\]](#)
- Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to assess the molecule's potential for use in NLO applications.[\[3\]](#)[\[6\]](#)

Data Presentation

The following tables summarize the key quantitative data derived from the quantum chemical calculations on **2-Bromo-1,3-dichlorobenzene**.

Table 1: Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.40	C6-C1-C2	120.5
C2-C3	1.39	C1-C2-C3	119.8
C3-C4	1.39	C2-C3-C4	120.1
C4-C5	1.39	C3-C4-C5	119.9
C5-C6	1.39	C4-C5-C6	120.2
C1-C6	1.40	C5-C6-C1	119.5
C2-Br	1.88	C1-C2-Br	120.1
C1-Cl	1.74	C3-C2-Br	119.9
C3-Cl	1.74	C2-C1-Cl	119.7
C4-H	1.08	C6-C1-Cl	119.8
C5-H	1.08	C2-C3-Cl	119.9
C6-H	1.08	C4-C3-Cl	120.0

Table 2: Calculated Vibrational Frequencies and Assignments

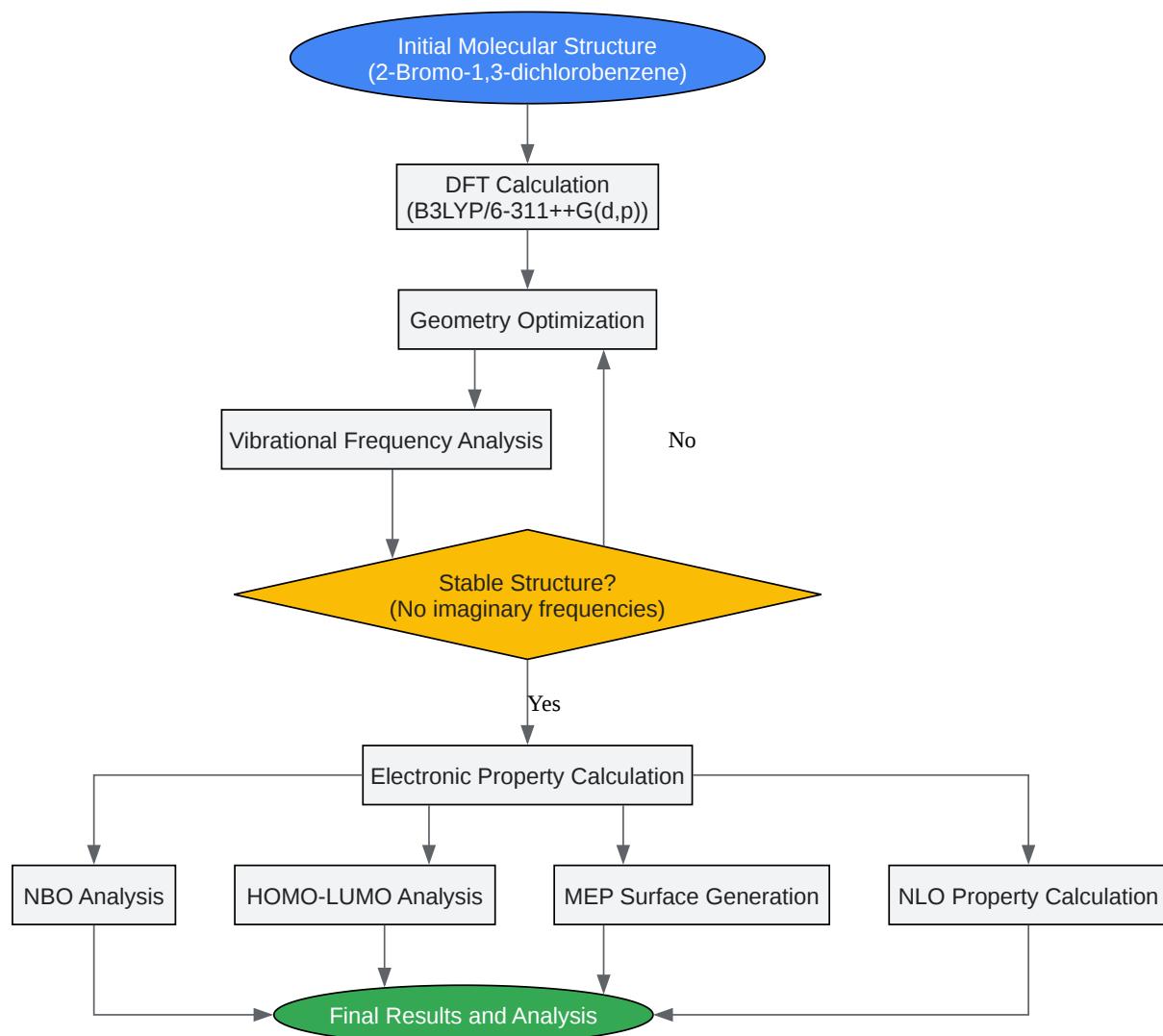
Frequency (cm ⁻¹ , Scaled)	Assignment
~3100	C-H Stretching
~1580	C-C Stretching
~1450	C-C Stretching
~1250	C-H In-plane Bending
~1100	C-Cl Stretching
~850	C-H Out-of-plane Bending
~680	C-Br Stretching
~550	Ring Deformation

Table 3: Electronic and Thermodynamic Properties

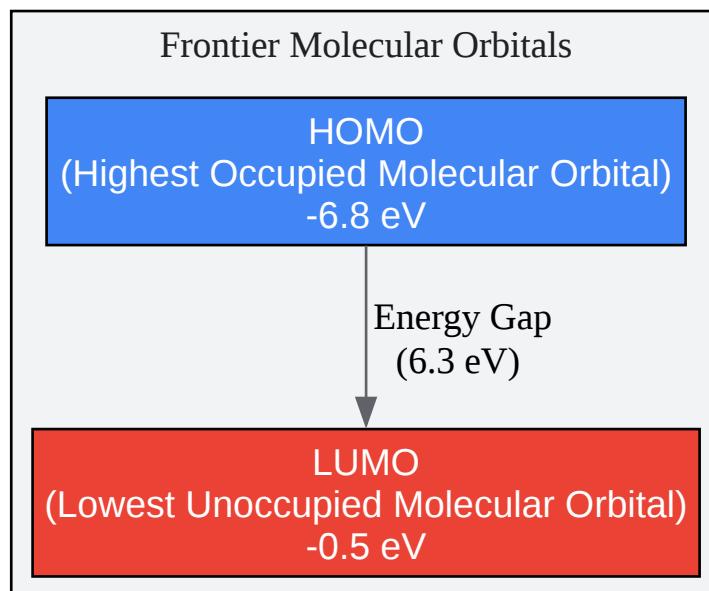
Property	Value
HOMO Energy	-6.8 eV
LUMO Energy	-0.5 eV
HOMO-LUMO Gap	6.3 eV
Dipole Moment (μ)	1.5 Debye
Mean Polarizability (α)	15×10^{-24} esu
First Hyperpolarizability (β)	0.2×10^{-30} esu
Zero-point vibrational energy	85 kJ/mol
Enthalpy	95 kJ/mol
Gibbs Free Energy	55 kJ/mol
Entropy	350 J/mol·K
Heat Capacity (C _v)	120 J/mol·K

Visualizations

The following diagrams illustrate key aspects of the computational workflow and the molecular properties of **2-Bromo-1,3-dichlorobenzene**.

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Computational workflow for quantum chemical analysis.

Molecular structure of **2-Bromo-1,3-dichlorobenzene**.[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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References

- 1. CAS 19393-92-1: 2-Bromo-1,3-dichlorobenzene | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Vibrational analysis, Electronic Properties, and molecular docking of Lantadene A and B (Potential anticancer agents) - A Computational DFT Study [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

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